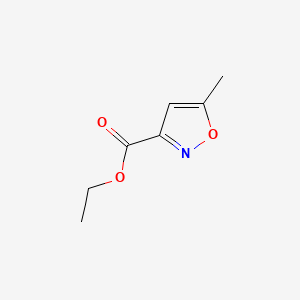

Ethyl 5-methylisoxazole-3-carboxylate

描述

Significance of Heterocyclic Scaffolds in Contemporary Chemical and Pharmaceutical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. These scaffolds are integral to a vast array of biological processes and are found in numerous natural products, vitamins, and hormones. Their prevalence in biologically active molecules has made them a cornerstone of pharmaceutical research and development. In fact, a significant majority of new drugs approved by regulatory bodies contain heterocyclic moieties.

The utility of heterocyclic scaffolds lies in their structural diversity and the ability of heteroatoms (such as nitrogen, oxygen, and sulfur) to influence the molecule's physicochemical properties. These properties include solubility, lipophilicity, polarity, and hydrogen bonding capacity. By modifying the heterocyclic core, medicinal chemists can fine-tune these characteristics to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. This adaptability makes heterocyclic compounds privileged structures in the design of novel therapeutic agents.

Evolution and Importance of the Isoxazole (B147169) Ring System in Medicinal Chemistry

Among the diverse array of heterocyclic systems, the isoxazole ring—a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions—has emerged as a particularly valuable scaffold in medicinal chemistry. The unique arrangement of its heteroatoms imparts specific electronic and conformational properties that are conducive to interactions with biological targets. The isoxazole moiety is relatively stable and can serve as a bioisostere for other functional groups, such as amide or ester groups, offering a strategy to improve a compound's metabolic stability and pharmacokinetic profile.

The isoxazole ring is a component of numerous compounds that exhibit a wide spectrum of biological activities. smolecule.com Research has demonstrated the efficacy of isoxazole derivatives as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. smolecule.comontosight.ai This broad range of activities has cemented the isoxazole system as a recurring and important motif in the design and discovery of new drugs.

Positioning of Ethyl 5-methylisoxazole-3-carboxylate within Isoxazole Derivative Research

This compound holds a crucial position in the field of isoxazole chemistry, primarily serving as a versatile intermediate or building block for the synthesis of more complex, biologically active molecules. ontosight.ai Its structure, featuring a reactive ethyl ester group at the 3-position and a methyl group at the 5-position, provides specific points for chemical modification, allowing for the systematic development of a library of derivatives.

The strategic placement of the methyl and ethyl carboxylate groups on the isoxazole ring makes this compound a valuable precursor for a variety of synthetic transformations. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or carboxylic acids, each opening up new avenues for creating compounds with distinct biological properties. For instance, the conversion of the ethyl ester to a carboxylic acid, followed by reaction with various amines, has been a successful strategy for generating novel carboxamide derivatives with potential antitubercular activity.

Compared to other substituted isoxazoles, the 3-carboxylate-5-methyl substitution pattern is particularly useful for creating derivatives where interactions at both ends of the isoxazole ring are important for biological activity. This specific arrangement allows for the exploration of structure-activity relationships in a controlled manner, making it a preferred starting material for certain classes of therapeutic agents.

Overview of Key Research Areas and Challenges for this compound

The primary research focus for this compound is its application as a scaffold for the development of new therapeutic and agrochemical agents. ontosight.ai Key areas of investigation for its derivatives include:

Antimicrobial and Antifungal Agents: A significant body of research has explored the potential of isoxazole derivatives as treatments for bacterial and fungal infections. ontosight.ai

Anticancer Agents: Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells. ontosight.ai

Antitubercular Agents: The synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives has yielded compounds with promising activity against Mycobacterium tuberculosis.

Herbicides and Insecticides: The isoxazole scaffold is also being explored for its potential in agricultural applications. ontosight.ai

Despite its utility, the synthesis and application of this compound are not without challenges. One of the primary hurdles is the control of regioselectivity during the synthesis of the isoxazole ring. Certain synthetic methods can lead to the formation of isomeric impurities, such as the corresponding 3-methylisoxazole-4-carboxylate, which can be difficult to separate and may impact the biological activity of the final product. google.com

Furthermore, while the compound is a valuable intermediate, the synthesis of its derivatives can sometimes involve multi-step processes with varying yields. Optimizing reaction conditions to ensure high purity and yield is an ongoing area of research. For instance, the hydrolysis of the ethyl ester to the corresponding carboxylic acid requires careful control of conditions to avoid unwanted side reactions. google.com Challenges also exist in the potential for ring-opening reactions under certain conditions, such as catalytic hydrogenation, which can lead to the formation of enaminone derivatives instead of the desired reduced isoxazole. mdpi.com Addressing these synthetic challenges is crucial for the efficient and large-scale production of derivatives for further biological evaluation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCIGHIQVMLYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185887 | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-72-1 | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for Ethyl 5 Methylisoxazole 3 Carboxylate and Analogues

Conventional Synthetic Strategies for Isoxazole (B147169) Ring Formation

The foundational methods for constructing the isoxazole ring system are well-established in organic chemistry. These strategies typically involve the formation of the nitrogen-oxygen bond and subsequent ring closure to yield the aromatic heterocycle.

Cyclocondensation Reactions Utilizing Hydroxylamine (B1172632) Derivatives with β-Ketoesters or Related Precursors

One of the most traditional and direct methods for synthesizing the isoxazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as a β-ketoester, and a hydroxylamine derivative. The reaction proceeds through the initial formation of an oxime intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the isoxazole ring.

For instance, the synthesis of isoxazol-5(4H)-ones, structurally related to the target molecule, is readily achieved through a three-component reaction of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. mdpi.comniscpr.res.in This reaction highlights the utility of β-ketoesters as versatile precursors for the isoxazole skeleton.

A pertinent example is the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a positional isomer of the target compound. This process involves the reaction of ethyl ethoxymethyleneacetoacetic ester (a derivative of the β-ketoester, ethyl acetoacetate) with hydroxylamine sulfate (B86663) in the presence of sodium acetate. google.com The reaction mechanism involves the nucleophilic attack of hydroxylamine on the enone system, followed by cyclization and elimination to form the stable isoxazole ring. This method demonstrates high efficiency and control over the formation of the 5-methylisoxazole (B1293550) isomer. google.com

Table 1: Example of Cyclocondensation for an Isoxazole Ester Isomer

| Precursor 1 | Precursor 2 | Reagents | Product | Key Features | Reference |

|---|

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes or Enamines)

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkyne or an enamine). wikipedia.org This method is particularly valuable for its high degree of regioselectivity and stereospecificity.

To synthesize ethyl 5-methylisoxazole-3-carboxylate, the key precursors would be acetonitrile (B52724) oxide (as the 1,3-dipole) and an alkyne such as ethyl tetrolate (ethyl 2-butynoate) or ethyl propiolate. The nitrile oxide is typically generated in situ from precursors like acetaldoxime (B92144) via oxidation, or from hydroximoyl chlorides via dehydrochlorination, due to its instability. mdpi.com

A highly relevant synthesis is that of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which is prepared through the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate (B1208598) and propargyl benzoate (B1203000) in water. mdpi.com Subsequent chemical transformations can convert the 5-(benzoyloxymethyl) group into the required 5-methyl group, demonstrating the viability of this route for accessing the target structure. mdpi.com The reaction between a nitrile oxide and a terminal alkyne generally leads to the 3,5-disubstituted isoxazole with high regioselectivity. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole Ester Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ethyl nitroacetate | Propargyl benzoate | NaOH, Water, 60 °C | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Good yield, proceeds in aqueous media. | mdpi.com |

The reaction of a primary nitro compound with a dehydrating agent like phosphorus oxychloride can also generate the intermediate nitrile oxide, which then undergoes a highly selective 1,3-dipolar cycloaddition with an enamine. orgsyn.org

Multi-component Reactions for Isoxazole Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. niscpr.res.in

Several MCRs have been developed for the synthesis of isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones. A common approach is a three-component cyclocondensation involving various aryl or heteroaryl aldehydes, hydroxylamine hydrochloride, and a β-ketoester like ethyl acetoacetate. niscpr.res.in These reactions are often catalyzed by an organocatalyst and can be performed in environmentally friendly solvents like water. niscpr.res.in This strategy allows for the rapid assembly of a library of isoxazole derivatives from readily available starting materials in a single step.

Regiochemical Control and Isomer Selectivity in Isoxazole Synthesis

A critical aspect of isoxazole synthesis is controlling the regiochemistry of the final product, especially when unsymmetrical precursors are used. The formation of positional isomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is a common challenge that needs to be addressed through careful selection of reactants and reaction conditions.

In 1,3-dipolar cycloadditions, the regioselectivity is largely governed by Frontier Molecular Orbital (FMO) theory. scielo.br For the reaction between a nitrile oxide and a terminal alkyne, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition. Generally, the reaction of a nitrile oxide with a terminal alkyne overwhelmingly favors the formation of the 3,5-disubstituted isoxazole, where the substituent from the alkyne is at the 5-position. ias.ac.inias.ac.inresearchgate.netresearchgate.net

For the synthesis of this compound, the reaction between acetonitrile oxide and ethyl propiolate would be expected to yield the desired 3,5-isomer (this compound) and the 3,4-isomer (ethyl 4-methylisoxazole-3-carboxylate). FMO analysis and computational studies suggest that the 3,5-regioisomer is typically the major product due to more favorable orbital interactions and lower activation energies. scielo.brias.ac.in Both electronic and steric effects influence this selectivity. orgsyn.org

In contrast, the cyclocondensation of dicarbonyl compounds can also lead to isomeric mixtures. However, by using specific precursors like ethyl ethoxymethyleneacetoacetic ester, the reaction with hydroxylamine can be directed to selectively produce the ethyl 5-methylisoxazole-4-carboxylate isomer, minimizing the formation of the 3-methyl alternative. google.com

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of isoxazoles. These approaches focus on reducing the use of hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions.

Green syntheses of isoxazol-5(4H)-one derivatives have been successfully achieved through three-component reactions using water as a solvent, which is non-toxic, inexpensive, and safe. niscpr.res.in The use of natural sunlight as a clean and renewable energy source for these reactions has also been reported, leading to high yields in short reaction times without the need for organic solvents or catalysts. niscpr.res.in Furthermore, protocols using recyclable catalysts and solvent-free conditions have been developed, enhancing the environmental profile of isoxazole synthesis.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product selectivity. This non-conventional heating method offers a significant advantage over traditional heating by providing rapid and uniform heating of the reaction mixture.

Microwave-assisted protocols have been effectively applied to the synthesis of isoxazole derivatives. For example, 1,3-dipolar cycloaddition reactions can be significantly expedited under microwave irradiation. researchgate.net The synthesis of isoxazole Schiff bases from 3-amino-5-methyl isoxazole demonstrated a dramatic reduction in reaction time from several hours under conventional heating to mere seconds using microwaves, with a concurrent increase in product yield. This rapid, efficient, and often solvent-minimized approach aligns well with the goals of green chemistry.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

|---|---|---|---|

| Schiff Base Formation | Refluxing for 3+ hours | 30 seconds irradiation | Drastically reduced reaction time, higher yields (90-95% vs 70-81%). |

Solvent-Free and Aqueous Media Syntheses

The development of synthetic methodologies for isoxazole derivatives in solvent-free and aqueous media has gained significant traction, aligning with the principles of green chemistry by minimizing the use of hazardous organic solvents. Research has demonstrated the feasibility of conducting reactions in water, which is an environmentally benign solvent. A notable example is the sodium hydroxide (B78521) (NaOH)-catalyzed cycloaddition-condensation reaction to synthesize isoxazole derivatives. mdpi.com In a synthesis of an analogue, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, propargyl benzoate and ethyl nitroacetate were reacted in water at 60°C with NaOH as the catalyst, resulting in a high yield of the desired product. mdpi.com This approach highlights the potential for water to serve as a viable medium for the synthesis of this compound and related compounds.

Solvent-free approaches, often coupled with techniques like ultrasonic irradiation, represent another frontier in the green synthesis of isoxazoles. These methods offer advantages such as reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates. mdpi.comtandfonline.com While a specific solvent-free synthesis for this compound is not detailed in the available literature, the general success of this approach for other isoxazole derivatives suggests its potential applicability. For instance, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been successfully achieved under solvent-free conditions using ultrasonic irradiation. tandfonline.com

Table 1: Comparison of Aqueous and Solvent-Free Synthetic Approaches for Isoxazole Analogues

| Feature | Aqueous Media Synthesis mdpi.com | Solvent-Free Synthesis mdpi.comtandfonline.com |

| Solvent | Water | None |

| Catalyst Example | Sodium Hydroxide (NaOH) | Often catalyst-free or solid-supported |

| Energy Input | Conventional Heating | Ultrasonic Irradiation |

| Key Advantages | Environmentally benign, low cost | Reduced waste, simplified work-up |

| Example Product | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Various isoxazole and other heterocyclic derivatives |

Metal-Free Catalysis and Recyclable Catalytic Systems

The move away from traditional metal catalysts, which can be expensive, toxic, and difficult to remove from the final product, has led to the exploration of metal-free and recyclable catalytic systems for isoxazole synthesis. rsc.org These modern approaches aim to improve the sustainability and cost-effectiveness of synthetic processes.

Metal-free organocatalysts have emerged as a viable alternative. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst in the synthesis of isoxazole derivatives in water under ultrasonic irradiation. rsc.org Another example is the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a metal-free catalyst for the reaction of nitroalkenes with alkynes to produce isoxazoles. organic-chemistry.org The use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea has also been reported for the regioselective synthesis of 3,5-disubstituted isoxazoles, offering an environmentally friendly and recyclable reaction medium. nih.gov

Recyclable catalytic systems are also a key area of development. While traditional homogeneous catalysts are often difficult to recover, strategies are being developed to overcome this. For instance, ionic liquids (ILs) have been used as recyclable media for the synthesis of 3,5-disubstituted isoxazoles. nih.gov The development of heterogeneous catalysts, which can be easily filtered off and reused, is another important strategy. Although specific applications of recyclable catalysts for the synthesis of this compound are not prominent in the literature, the general trends in isoxazole synthesis point towards their increasing importance. The use of calcium catalysts in the synthesis of 5-amino-oxazoles, while a different heterocycle, demonstrates the potential for using more abundant and less toxic metals in recyclable systems. nih.gov

Table 2: Examples of Metal-Free and Recyclable Catalytic Systems in Isoxazole Synthesis

| Catalytic System | Type | Catalyst / Medium | Key Advantages | Reference |

| Organocatalysis | Metal-Free | DABCO | Metal-free, can be used in aqueous media | rsc.org |

| Organocatalysis | Metal-Free | TEMPO | Metal-free, sustainable conditions | organic-chemistry.org |

| Deep Eutectic Solvent | Recyclable Medium | Choline chloride:urea | Biorenewable, recyclable, environmentally benign | nih.gov |

| Ionic Liquid | Recyclable Medium | Ionic Liquids (ILs) | Recyclable, environmentally friendly | nih.gov |

Ultrasonic Irradiation Techniques for Enhanced Reaction Efficiency

Ultrasonic irradiation has been widely adopted as a green and efficient technique to enhance the synthesis of isoxazole derivatives. mdpi.com This method utilizes the energy of sound waves to induce cavitation in the reaction medium, leading to the formation of localized hot spots with high temperature and pressure. This results in a significant acceleration of reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

The application of ultrasound has been shown to be beneficial in various synthetic routes to isoxazoles. For instance, it has been used to promote the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, significantly reducing the reaction time from hours to minutes and increasing the yield. mdpi.com In another study, the synthesis of 3-alkyl-5-aryl isoxazoles was achieved under catalyst-free conditions using ultrasonic irradiation, highlighting the technique's ability to simplify reaction conditions. nih.gov

The benefits of ultrasonic irradiation in isoxazole synthesis are summarized in the following table.

Table 3: Advantages of Ultrasonic Irradiation in Isoxazole Synthesis

| Parameter | Conventional Heating | Ultrasonic Irradiation | Reference |

| Reaction Time | Hours | Minutes | mdpi.com |

| Yield | Lower | Higher | mdpi.comnih.gov |

| Reaction Conditions | Often requires higher temperatures and catalysts | Milder conditions, sometimes catalyst-free | nih.gov |

| Energy Consumption | Higher | Lower | mdpi.com |

| Work-up | More complex | Simpler, often with purer products | nih.gov |

While direct application to this compound is not explicitly detailed, the extensive use of this technique for a wide range of isoxazole analogues strongly suggests its potential for improving the efficiency and environmental footprint of its synthesis. mdpi.comnih.govnih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold is a versatile building block for the synthesis of a variety of derivatives with potential applications in medicinal and agricultural chemistry. ontosight.ai Key strategies for its derivatization include hydrolysis of the ester, amidation to form carboxamides, and modification of the isoxazole ring's substitution pattern.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester group in this compound to the corresponding 5-methylisoxazole-3-carboxylic acid is a fundamental derivatization step. This transformation provides a carboxylic acid functional group that can be further modified, for example, in amidation reactions.

A common method for ester hydrolysis is treatment with a strong acid or base. For a structurally similar compound, ethyl-5-methylisoxazole-4-carboxylate, hydrolysis has been effectively carried out using 60% aqueous sulfuric acid (H₂SO₄). google.com This method was found to be superior to a mixture of acetic acid and hydrochloric acid, resulting in a higher yield and a significantly shorter reaction time. google.com A similar acidic hydrolysis approach would be applicable to this compound.

The general reaction for the acid-catalyzed hydrolysis is as follows:

This compound + H₂O (in the presence of H⁺) → 5-Methylisoxazole-3-carboxylic acid + Ethanol

Amidation Reactions to Form Carboxamide Derivatives

The synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives is a common strategy to explore the biological potential of this scaffold. These amides are typically prepared from the corresponding carboxylic acid, which is obtained via ester hydrolysis as described in the previous section.

One established method involves converting the 5-methylisoxazole-3-carboxylic acid to its more reactive acid chloride derivative, 5-methylisoxazole-3-carbonyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with a desired amine to form the corresponding carboxamide. researchgate.net

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents. A patent describes a one-pot synthesis of 5-methyl-isoxazole-3-carboxamide where the intermediate methyl ester is directly ammonified with liquid ammonia. google.com

Table 4: Synthetic Routes to 5-Methylisoxazole-3-carboxamides

| Starting Material | Reagents | Intermediate | Product | Reference |

| 5-Methylisoxazole-3-carboxylic acid | 1. SOCl₂ 2. Amine | 5-Methylisoxazole-3-carbonyl chloride | 5-Methylisoxazole-3-carboxamide derivative | researchgate.net |

| 5-Methylisoxazole-3-methyl formate | Liquid Ammonia | Not isolated | 5-Methylisoxazole-3-carboxamide | google.com |

Substitution Pattern Modifications on the Isoxazole Ring

Modification of the substitution pattern on the isoxazole ring of this compound allows for the synthesis of a diverse range of analogues with potentially altered physicochemical and biological properties. A key target for functionalization is the C4 position of the isoxazole ring.

Recent research has demonstrated the feasibility of palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate through a double C-H bond functionalization. researchgate.net This methodology provides a one-pot access to C4,C5-diarylated isoxazoles. The reaction conditions tolerate a variety of substituents on the aryl bromide coupling partner, including nitrile, acetyl, formyl, and halo groups, primarily at the meta and para positions. researchgate.net With ortho-substituted aryl bromides, mixtures of mono- and di-arylated products were typically observed. researchgate.net

This C-H activation strategy represents a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of a library of complex derivatives.

Table 5: Palladium-Catalyzed C4,C5-Diarylation of Ethyl Isoxazole-3-carboxylate

| Aryl Bromide Substituent Position | Predominant Product | Key Features | Reference |

| meta or para | C4,C5-Diarylated Isoxazole | Good tolerance for various functional groups | researchgate.net |

| ortho | Mixture of Mono- and Di-arylated Isoxazoles | Steric hindrance influences the reaction outcome | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Methylisoxazole 3 Carboxylate

Reactivity Profiles of the Isoxazole (B147169) Ring System in Ethyl 5-methylisoxazole-3-carboxylate

The reactivity of the isoxazole ring in this compound is characterized by a general stability to certain conditions, yet a susceptibility to specific transformations, particularly reductive cleavage. The electron-withdrawing nature of the ester group at the 3-position and the electron-donating methyl group at the 5-position influence the electron density and reactivity of the ring.

In studies on related complex isoxazole derivatives, such as those bearing an anthracene (B1667546) moiety, oxidation has been observed to occur on the appended aromatic system rather than the isoxazole ring itself. For instance, the oxidation of an anthryl-isoxazole derivative resulted in the formation of an ethyl 3-(9-hydroxy-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate iucr.org. This indicates that under specific conditions, the isoxazole core can remain intact while other parts of the molecule undergo oxidation. Research on the metabolism of aryl isoxazoles suggests a common metabolic route involves hydroxylation of a methyl group adjacent to the heterocycle, which is a form of oxidation digitellinc.com.

One of the most characteristic reactions of the isoxazole ring is its susceptibility to reductive cleavage of the weak N-O bond. This transformation is a powerful synthetic tool as it unmasks other functional groups.

Catalytic hydrogenation is a common method to achieve this ring opening. The N-O bond can be cleaved by catalytic hydrogenation to yield a corresponding β-amino enone clockss.org. A study on the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a close analogue, demonstrated a domino process. The reaction first involved deoxygenation at the 5-position's side chain, yielding the intermediate this compound, which then spontaneously underwent reductive N-O bond opening of the isoxazole ring to give ethyl (Z)-2-amino-4-oxo-2-pentanoate as the final product mdpi.comunifi.it. This highlights that under these conditions, the isoxazole ring opening is a facile process following the initial reduction.

Various reagents can be employed for the reductive cleavage of the isoxazole/isoxazoline N-O bond, each potentially leading to different products.

| Reducing Agent/System | Primary Product Type | Reference |

|---|---|---|

| H₂/Pd-C | β-Enamino-ketoester | mdpi.comunifi.it |

| Raney Nickel/AlCl₃ | β-Hydroxyketone | nih.gov |

| LiAlH₄ | γ-Amino alcohol | nih.govresearchgate.net |

| SmI₂ | β-Hydroxyketone | nih.gov |

| Mo(CO)₆ | β-Hydroxyketone | nih.gov |

Electrophilic substitution on the isoxazole ring is a known transformation, with the regioselectivity being a key aspect. For 3,5-disubstituted isoxazoles, electrophilic attack predominantly occurs at the C4 position reddit.com. The presence of the ester group at C3 and the methyl group at C5 in this compound directs incoming electrophiles to this C4 position.

The synthesis of 4-halo-isoxazoles provides a clear example of this reactivity. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) proceeds via an electrophilic cyclization to yield 3,5-disubstituted 4-haloisoxazoles in good yields under mild conditions organic-chemistry.orgacs.org. This demonstrates the susceptibility of the C4 position to attack by electrophilic halogen species. This method is a versatile route for introducing a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions nih.govorganic-chemistry.org.

The nitrogen atom of the isoxazole ring, similar to that in other nitrogen-containing heterocycles like pyridine, can act as a nucleophile. It can react with alkylating agents to form quaternary isoxazolium salts clockss.org. These salts are activated intermediates that are more susceptible to subsequent reactions, such as ring opening by nucleophiles like sodium alkoxide clockss.org.

Furthermore, while direct nucleophilic attack on the ring's carbon atoms is generally difficult due to its electron-rich nature, nucleophilic aromatic substitution (SNAr) is possible if the ring is substituted with a strong electron-withdrawing group that can also act as a good leaving group. For example, a nitro group at the 5-position of an isoxazole ring can be readily displaced by a variety of nucleophiles under mild conditions, providing a route to polysubstituted isoxazoles rsc.org.

Reaction Kinetics and Solvent Effects in Transformations of this compound Analogues

The rates and outcomes of chemical transformations involving isoxazoles can be significantly influenced by reaction conditions, particularly the choice of solvent. While specific kinetic data for this compound are not extensively detailed, studies on its analogues provide insight into these effects.

In the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, the reaction was tested in several solvents with varying polarities. The goal was to achieve a domino double hydrogenolysis, and the choice of solvent was a critical parameter in the experimental setup mdpi.com.

| Solvent | Polarity Type | Observed Use |

|---|---|---|

| Ethyl acetate | Polar aprotic | Used in hydrogenation reactions of isoxazole analogues mdpi.com |

| Tetrahydrofuran (THF) | Polar aprotic | Used in hydrogenation reactions of isoxazole analogues mdpi.com |

| Ethanol | Polar protic | Used in hydrogenation reactions of isoxazole analogues mdpi.com |

| Chloroform | Relatively nonpolar | Used in cycloaddition reactions for isoxazole synthesis orgsyn.org |

Proposed Reaction Mechanisms for Key Transformations

Understanding the mechanisms of the key reactions of this compound is crucial for controlling its chemical transformations.

Mechanism of Reductive Ring Opening: The catalytic hydrogenation of the isoxazole ring to a β-amino enone is proposed to proceed via a multi-step mechanism.

Adsorption: The isoxazole molecule adsorbs onto the surface of the metal catalyst (e.g., Palladium).

N-O Bond Cleavage: Hydrogen adds across the weak N-O bond, leading to its cleavage (hydrogenolysis). This forms an imine or enamine intermediate.

Tautomerization/Hydrolysis: The resulting intermediate is unstable. The β-imino ketone can tautomerize to the more stable conjugated β-amino enone (enaminone) clockss.org. In aqueous conditions, this imine intermediate could also be hydrolyzed to a β-diketone or β-hydroxyketone nih.gov. In the case of the hydrogenation of the ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate analogue, the process is a domino reaction where deoxygenation precedes the ring opening, but the core N-O cleavage mechanism remains the same mdpi.comunifi.it.

Mechanism of Electrophilic Aromatic Substitution at C4: This reaction follows the classical mechanism for electrophilic aromatic substitution.

Electrophile Attack: An electrophile (E⁺) attacks the electron-rich C4 position of the isoxazole ring.

Formation of Sigma Complex: This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring, but attack at C4 is favored as it avoids placing a positive charge on the carbon adjacent to the electronegative ring oxygen without disrupting the N-O bond in resonance structures reddit.com.

Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the isoxazole ring and yielding the 4-substituted product.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Methylisoxazole 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of ethyl 5-methylisoxazole-3-carboxylate. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The ethyl ester group characteristically presents as a quartet and a triplet. The quartet, typically found downfield, arises from the methylene (B1212753) protons (-OCH₂CH₃) being split by the adjacent methyl protons. The triplet, found upfield, corresponds to the terminal methyl protons (-OCH₂CH₃) split by the methylene protons.

The isoxazole (B147169) ring itself contributes two singlets. One singlet corresponds to the proton at the C4 position of the ring, and the other corresponds to the methyl group protons at the C5 position. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isoxazole ring and the ester functionality. For comparison, the related compound Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate shows signals for an ethyl group at approximately δ 1.3 (triplet) and δ 4.2 (quartet), and a methyl group on the isoxazole ring at δ 2.6 (singlet) orgsyn.org.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (isoxazole) | ~2.5 | Singlet (s) | 3H |

| H-4 (isoxazole) | ~6.5 | Singlet (s) | 1H |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the ester group is typically the most deshielded, appearing significantly downfield. The three carbons of the isoxazole ring (C3, C4, and C5) resonate in the aromatic region, with their specific shifts determined by their position relative to the nitrogen and oxygen heteroatoms and the substituents. The two carbons of the ethyl group and the single carbon of the C5-methyl group appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~160 |

| C5 (isoxazole) | ~170 |

| C3 (isoxazole) | ~158 |

| C4 (isoxazole) | ~105 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

| -CH₃ (isoxazole) | ~12 |

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds.

For this compound, key HMBC correlations would include:

A correlation between the methylene protons (-OCH₂ CH₃) and the ester carbonyl carbon (C =O), confirming the ester linkage.

Correlations between the isoxazole H4 proton and the C3, C5, and C5-methyl carbons, establishing the substitution pattern on the ring.

A correlation between the C5-methyl protons (-CH₃ ) and the C5 and C4 carbons of the isoxazole ring, confirming the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₇H₉NO₃, corresponding to a molecular weight of 155.15 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 155. The fragmentation pattern is characteristic of an ethyl ester and a methyl-substituted heterocyclic ring. Key fragmentation pathways would involve the loss of neutral fragments from the molecular ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 155 | [M]⁺ | - |

| 127 | [M - C₂H₄]⁺ | Ethylene |

| 110 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 82 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

Predicted collision cross section data for various adducts, such as [M+H]⁺ at m/z 156.06552, can also be calculated to aid in identification uni.lu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the principal functional groups within a molecule. The spectrum of this compound is dominated by absorptions corresponding to the ester group and the isoxazole ring.

A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. For the related 5-methylisoxazole-3-carboxylic acid, this peak appears at 1718 cm⁻¹ researchgate.net. A similar value is anticipated for the ethyl ester. The spectrum also contains characteristic stretching vibrations for the C=N and C=C bonds within the isoxazole ring. Additionally, C-O stretching bands associated with the ester linkage and C-H stretching and bending vibrations for the alkyl groups are present.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1725 | C=O Stretch | Ester |

| ~1610 | C=N Stretch | Isoxazole Ring |

| ~1540 | N-O Stretch | Isoxazole Ring |

| ~1250 | C-O Stretch | Ester |

| 2900-3000 | C-H Stretch | Alkyl (sp³) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The isoxazole ring, being a heteroaromatic system, exhibits characteristic π → π* and n → π* transitions. The exact absorption maximum (λmax) can be influenced by the solvent and the substituents on the ring. For conjugated systems like this compound, a prominent absorption band corresponding to a π → π* transition is expected. Theoretical studies using time-dependent density functional theory (TD-DFT) can complement experimental findings by predicting the electronic transitions and their corresponding wavelengths scielo.org.za.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing. For derivatives of this compound, X-ray diffraction studies have been instrumental in understanding their solid-state architecture.

Detailed analysis of single-crystal X-ray diffraction data for compounds structurally related to this compound reveals key conformational features. For instance, in the closely related compound, Ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole and phenyl rings are nearly coplanar. nih.gov The ester group also tends to adopt an extended conformation, lying almost in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of -172.86 (18)°. nih.gov This planarity is a common feature, though substitutions on the rings can introduce steric hindrance, causing deviations. In Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, steric interactions force the phenyl ring and the ester group out of the plane of the isoxazole ring. nih.govresearchgate.net

The crystal packing of these derivatives is stabilized by a variety of intermolecular interactions. Weak non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions are crucial in the formation of supramolecular structures. iucr.orgnih.govrsc.org In the crystal structure of Ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.gov These dimers then stack in layers, demonstrating how weak interactions can build up to a well-ordered crystalline lattice. The analysis of these interactions is critical for understanding the physical properties of the compounds and for the rational design of new crystalline materials. researchgate.netmdpi.com

The crystallographic data for several derivatives are summarized in the interactive tables below, providing a comparative overview of their key structural parameters.

Table 1: Selected Crystallographic Data for Ethyl Isoxazole Carboxylate Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 5-phenylisoxazole-3-carboxylate | Monoclinic | P2₁/c | 13.939(3) | 5.7019(11) | 14.168(3) | 91.21(3) | nih.gov |

| Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate | Triclinic | P-1 | 8.8473(8) | 9.5382(9) | 10.3449(9) | 94.1123(11) | researchgate.net |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Monoclinic | P2₁/c | 9.750(8) | 14.589(13) | 9.397(8) | 116.872(13) | nih.govresearchgate.net |

| 2'-(N-Methylamino)-2-methylpropyl 5-methyl-3-phenylisoxazole-4-carboxylate hydroiodide | Orthorhombic | Pna2₁ | 23.293(7) | 10.276(3) | 7.971(1) | 90 | nih.gov |

Table 2: Key Torsion and Dihedral Angles for Ethyl Isoxazole Carboxylate Derivatives

| Compound Name | Torsion/Dihedral Angle | Angle (°) | Description | Ref. |

| Ethyl 5-phenylisoxazole-3-carboxylate | O—C—C—N | -172.86(18) | Planarity of the ester group relative to the isoxazole ring | nih.gov |

| Ethyl 5-phenylisoxazole-3-carboxylate | C5—C6—C7—O1 | 0.1(3) | Coplanarity of the phenyl and isoxazole rings | nih.gov |

| Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate | C(methyl)—C(dioxanyl)—C—C | 92.1(2) & -84.1(2) | Rotation between the isoxazole and dioxane rings | researchgate.net |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Phenyl ring - Isoxazole ring | 43.40(13) | Dihedral angle between the two rings | nih.govresearchgate.net |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Ethoxycarbonyl group - Isoxazole ring | 16.2(13) | Rotation of the ester group out of the ring plane | nih.govresearchgate.net |

Computational Chemistry and in Silico Investigations of Ethyl 5 Methylisoxazole 3 Carboxylate and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Mechanistic Insights

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Researchers have employed methods like B3LYP with basis sets such as 6-311+G(d,p) to optimize molecular structures and analyze electronic properties. researchgate.net These studies calculate key quantum chemical reactivity descriptors which help in understanding the molecule's behavior. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. asianpubs.org

DFT is also used to calculate various electronic parameters that describe a molecule's reactivity. researchgate.net These calculations can elucidate the influence of different substituents on the electronic properties and reactivity of the isoxazole ring system. nih.gov Furthermore, theoretical calculations of spectroscopic data, such as NMR chemical shifts, are performed to confirm the exact molecular structures determined experimentally. nih.gov

| Parameter | Description | Typical Application for Isoxazoles |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger gap implies higher stability and lower reactivity. |

| Hardness (η) | Resistance to change in electron distribution. | Quantifies the stability of the molecule. researchgate.netasianpubs.org |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Provides insight into the charge distribution within the molecule. researchgate.net |

| Chemical Potential (μ) | The negative of electronegativity; relates to the escaping tendency of electrons. | Helps in understanding charge transfer processes. researchgate.net |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the capacity of the molecule to act as an electrophile. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential binding mechanisms.

For isoxazole analogues, docking studies have been performed against a wide array of biological targets to explore their therapeutic potential. These targets include cyclooxygenase (COX) enzymes, carbonic anhydrase, bacterial proteins, and histone deacetylases (HDACs). nih.govnih.govnih.govhistorymedjournal.com The process typically begins with preparing the 3D structure of the protein, often retrieved from the Protein Data Bank (PDB). nih.gov The ligand structures, including those of isoxazole derivatives, are optimized, often using DFT calculations to ensure correct bond orders and angles, before being docked into the active site of the target protein. nih.gov

These studies reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. dntb.gov.ua For example, docking studies of isoxazole-carboxamide derivatives into the COX-2 enzyme helped identify key interactions that contribute to inhibitory activity. nih.gov The results are often quantified by a docking score, which estimates the binding affinity and helps rank compounds for further investigation. nih.gov

| Isoxazole Analogue Class | Target Protein(s) | Docking Software | Key Findings |

| Isoxazole-carboxamides | COX-1, COX-2, P. aeruginosa elastase, KPC-2 carbapenemase | Schrödinger Suite | Identified ideal binding interactions in the COX-2 secondary binding pocket. nih.govdntb.gov.ua |

| Isoxazole Derivatives | Carbonic Anhydrase (CA) | MOE (Molecular Operating Environment) | Ranked compounds based on binding energy inside the CA active pocket. nih.gov |

| Functionalized Isoxazoles | Bacterial Proteins (S. aureus, B. subtilis, E. coli) | Not Specified | Predicted binding affinity and identified likely binding interactions with target proteins. nih.gov |

| Isoxazole Derivatives | Histone Deacetylase 8 (HDAC8) | Glide (Schrödinger) | Designed new inhibitors with isoxazole as a zinc-binding group. historymedjournal.com |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are frequently used to assess the stability of docked poses and to refine the understanding of binding interactions.

Advanced techniques such as Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) have also been applied to isoxazole amides to provide more accurate comparisons of binding free energies. chemrxiv.org These simulations are crucial for validating docking results and for understanding the dynamic nature of molecular recognition. nih.govmdpi.com

Free Energy Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity between a ligand and its target is a primary goal in rational drug design. Free energy calculations provide a quantitative measure of this affinity, often expressed as the binding free energy (ΔG_bind).

Several methods are used to calculate binding free energies for isoxazole derivatives. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach is a popular method used to estimate ΔG_bind from snapshots taken from an MD simulation trajectory. nih.gov This technique was successfully used to calculate the binding free energies for isoxazole derivatives targeting the carbonic anhydrase enzyme, with the results supporting in vitro inhibition data. nih.gov

More rigorous methods like Thermodynamic Integration with Enhanced Sampling (TIES) are also employed. TIES and ESMACS protocols have been used to rank the binding free energies of isoxazole amides designed as SMYD3 inhibitors, showing excellent statistical rankings and good agreement with experimental data. chemrxiv.org

| Isoxazole Analogue Class | Target Protein | Method | Calculated Binding Free Energy (ΔG_bind) |

| Isoxazole Derivatives | Carbonic Anhydrase | MM/PBSA | AC2: -13.53 kcal/mol, AC3: -12.49 kcal/mol nih.gov |

| Isoxazole Amides | SMYD3 | ESMACS / TIES | Relative binding free energies calculated and ranked against experimental pIC50 values. chemrxiv.org |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can become a drug, it must possess suitable pharmacokinetic properties. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical in silico step to filter out candidates with poor profiles early in the discovery pipeline.

For novel isoxazole derivatives, various computational tools and web servers like SWISS ADMET, pkCSM, and the QiKProp module in Schrödinger are used to predict a wide range of ADMET parameters. nih.govhistorymedjournal.comresearchgate.net These predictions assess drug-likeness based on rules like Lipinski's rule of five and evaluate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with P-glycoprotein (P-gp), and potential toxicity. nih.govresearchgate.net Such in silico ADMET studies have indicated that many designed isoxazole derivatives possess promising drug-like features and good pharmacokinetic profiles, supporting their potential as lead compounds for further development. historymedjournal.comresearchgate.net

| Predicted Property | Description | Relevance |

| GI Absorption | The extent to which a compound is absorbed from the gastrointestinal tract. | High absorption is crucial for orally administered drugs. researchgate.net |

| BBB Permeability | The ability of a compound to cross the blood-brain barrier. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. researchgate.net |

| P-gp Substrate | Whether the compound is a substrate for P-glycoprotein, an efflux pump. | Non-substrates may have better bioavailability and are less prone to multidrug resistance. researchgate.net |

| Drug-Likeness | Compliance with established physicochemical property filters (e.g., Lipinski's Rule). | Helps prioritize compounds with properties common in existing oral drugs. researchgate.net |

| Toxicity Prediction | In silico assessment of potential toxicity, such as carcinogenicity or hepatotoxicity. | Early identification of potential safety liabilities. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogues.

For isoxazole derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dntb.gov.uamdpi.com For example, 3D-QSAR models were built for a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com The resulting contour maps from these models provided crucial insights, indicating that hydrophobic groups at one position and electronegative groups at another were critical for agonistic activity. dntb.gov.uamdpi.com These models demonstrated strong predictive ability, with high q², r², and r²_pred values, and were used to design new, potent FXR agonists. mdpi.com

Hologram QSAR (HQSAR) models have also been developed for isoxazole-substituted stilbene (B7821643) derivatives to understand their antifungal activity against Botrytis cinerea. acs.org These computational models, combined with traditional SAR analyses, provide a deep understanding of the structural requirements for biological activity and offer a rational basis for the design of new therapeutic agents. nih.govresearchgate.net

| Isoxazole Analogue Class | Biological Activity | QSAR Model | Key Statistical Parameters |

| Isoxazole Derivatives | FXR Agonists | CoMFA | q² = 0.664, r² = 0.960, r²_pred = 0.872 dntb.gov.uamdpi.com |

| Isoxazole Derivatives | FXR Agonists | CoMSIA | q² = 0.706, r² = 0.969, r²_pred = 0.866 dntb.gov.uamdpi.com |

| Isoxazole-stilbenes | Antifungal | HQSAR | Model showed good predictive capability. acs.org |

| Phenylisoxazoles | Anti-inflammatory | 2D-QSAR | A close correlation between observed and predicted activity was found. nih.gov |

Biological Activities and Medicinal Chemistry Applications of Ethyl 5 Methylisoxazole 3 Carboxylate Derivatives

General Overview of Isoxazole-Based Compounds in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide array of biological activities and therapeutic potential. rsc.orgresearchgate.net This class of compounds, characterized by a ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in a 1,2-arrangement, serves as a vital scaffold in the development of new drugs. ijpca.org The isoxazole (B147169) ring is considered a "privileged structure" because its derivatives can interact with a diverse range of biological targets. nih.gov The versatility of the isoxazole structure allows for modifications that can enhance pharmacological properties, leading to the development of novel treatments with improved potency and reduced toxicity. ijpca.org

The significance of the isoxazole moiety is underscored by its presence in several commercially available drugs. nih.gov For instance, the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic medication leflunomide (B1674699) feature an isoxazole ring, which is crucial for their biological function. ijpca.org The broad spectrum of pharmacological actions associated with isoxazole derivatives includes antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive candidates in the ongoing search for new therapeutic agents. rsc.orgresearchgate.netontosight.ai Researchers continue to explore isoxazole-based compounds for multi-targeted therapies and personalized medicine, highlighting their sustained importance in modern pharmaceutical research. rsc.orgresearchgate.net

Antimicrobial and Antibacterial Activities of Ethyl 5-methylisoxazole-3-carboxylate Derivatives

Derivatives of this compound have been identified as a promising class of antimicrobial agents. ontosight.aichemimpex.com The isoxazole core is a key contributor to their biological activity, and modifications to this structure can lead to compounds with significant efficacy against various pathogens. ontosight.ai These derivatives have been explored for their potential to combat bacterial and fungal infections. ontosight.ai

The introduction of different substituents to the isoxazole ring has been shown to enhance the antimicrobial properties of these compounds. ijpca.org For example, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring can increase the antibacterial activity of isoxazole derivatives. ijpca.org Some synthesized derivatives have demonstrated notable activity against both Gram-positive and Gram-negative microorganisms. ijpca.orgipinnovative.com Research has also focused on developing isoxazole-carboxamide derivatives, some of which have shown activity against Pseudomonas aeruginosa and Candida albicans. nih.gov

A significant focus of research into the applications of this compound derivatives has been their potential to treat tuberculosis. nih.gov Drug-resistant strains of Mycobacterium tuberculosis (Mtb) pose a major public health challenge, necessitating the development of new chemical entities. researcher.life

Several studies have demonstrated the potent activity of these derivatives against Mtb. For instance, a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives exhibited nanomolar activity against replicating Mtb and low micromolar activity against non-replicating bacteria. nih.gov Notably, these compounds retained their effectiveness against strains resistant to common tuberculosis drugs like isoniazid (B1672263) and rifampin. nih.gov In another study, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized and evaluated. researcher.life The majority of these compounds showed significant in vitro efficacy against the H37Rv strain of Mtb, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 16 μg/mL. researcher.life One particular compound with a 3,4-dichlorobenzyl substituent was found to be highly active, with an MIC of 0.25 μg/mL, and also showed equipotent activity against drug-resistant Mtb strains. researcher.life Furthermore, 5-methylisoxazole-3-carboxamide (B1215236) derivatives have also been synthesized and tested, with some showing significant antitubercular activity with MIC values as low as 3.125 μM. researchgate.net

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been investigated for their anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govrsc.org COX enzymes are central to the inflammatory process, and their inhibition can alleviate symptoms of inflammation. nih.gov Some isoxazole-containing drugs, such as parecoxib, function as COX-2 inhibitors. mdpi.com

Research has shown that certain isoxazole derivatives can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org For example, a study on novel 3-phenyl-5-furan isoxazole derivatives identified a compound that potently inhibited COX-2 with an IC₅₀ value of 9.16 ± 0.38 μM. rsc.org Another study found that among a series of synthesized isoxazole derivatives, some were potent and selective COX-2 inhibitors. nih.gov The active metabolite of the drug leflunomide, 5-methylisoxazole-3-carboxylic acid, has also demonstrated anti-inflammatory effects comparable to the parent drug in animal models. nwpii.com

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | 64 | 13 | 4.63 |

| B2 | - | - | 20.7 |

Table 1: In vitro COX-1 and COX-2 inhibition data for selected isoxazole derivatives. Compound A13 showed potent activity against both enzymes, while compound B2 was the most selective for COX-2. nih.gov

Anticancer and Antineoplastic Activities

The isoxazole scaffold is a key feature in the design of new anticancer agents, and derivatives of this compound have shown promise in this area. ontosight.airsc.org These compounds have been found to exhibit cytotoxic effects against various cancer cell lines. rsc.org The anticancer properties of isoxazole derivatives are attributed to their ability to interfere with cellular processes vital for tumor growth. ontosight.ai

The cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. For instance, some phenyl-isoxazole-carboxamide analogues have demonstrated good anticancer activity against Hep3B (hepatocellular carcinoma) cell lines, with IC₅₀ values as low as 5.96 ± 0.87 μM. rsc.org Another compound was active against the MCF-7 (breast cancer) cell line. rsc.org

In a separate study, novel isoxazole-carboxamide derivatives were synthesized and tested against a panel of cancer cell lines. eurekaselect.com One compound was particularly potent against the HeLa (cervical cancer) cell line, with an IC₅₀ value of 0.11 ± 0.10 μg/ml, which was lower than that of the standard anticancer drug doxorubicin. eurekaselect.com Another derivative was most active against MCF-7 cells, with an IC₅₀ of 1.59 ± 1.60 μg/ml. eurekaselect.com Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole moiety have shown potent cytotoxicity against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 cell lines, with one compound exhibiting IC₅₀ values in the nanomolar to low micromolar range. researchgate.net

| Compound | Cell Line | IC₅₀ (µg/ml) |

|---|---|---|

| 2b | HeLa | 0.11 ± 0.10 |

| 2a | Hep3B | 2.774 ± 0.53 |

| 2c | MCF-7 | 1.59 ± 1.60 |

Table 2: Cytotoxic activity of selected isoxazole-carboxamide derivatives against different cancer cell lines. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth. eurekaselect.com

One of the primary mechanisms through which isoxazole derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.gov The ability to trigger this process in cancer cells is a key characteristic of many effective chemotherapeutic agents.

Studies on novel synthetic isoxazole derivatives, such as 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have shown that they can induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov Several of these compounds were found to induce apoptosis in over 50% of the cells, with some derivatives showing apoptotic effects in over 80% of cells at specific concentrations. nih.gov Flow cytometric analysis of breast cancer (MCF-7) cells treated with a particular thieno[2,3-d]pyrimidine derivative also confirmed apoptosis induction, with a significant reduction in cell viability. nih.gov

Antiviral Applications of Isoxazole Derivatives

The emergence of resistant viral strains necessitates the continuous development of novel antiviral agents. Derivatives of isoxazole have demonstrated promising activity against a variety of viruses. Research has shown that isoxazole-amide derivatives containing an acylhydrazone moiety exhibit significant antiviral effects. In one study, certain compounds from this class displayed curative, protective, and inactivating activities against the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some derivatives showing efficacy superior to the commercial antiviral agent Ningnanmycin. nih.gov

Furthermore, isoxazole nucleoside analogues have been synthesized and evaluated for their antiviral properties. Specifically, 5-isoxazol-5-yl-2'-deoxyuridines have shown moderate activity against Herpes Simplex Virus (HSV) and several RNA viruses, including Encephalomyocarditis virus (EMCV) and Coxsackievirus B3 (Cox. B3). nih.gov Another area of investigation involves isoxazol-4-carboxa piperidyl derivatives, which have been identified as potential anti-influenza A agents that target the virus nucleoprotein. rsc.org While not direct derivatives of this compound, these findings underscore the potential of the broader isoxazole class in antiviral drug discovery. ontosight.ai

Table 1: Antiviral Activity of Selected Isoxazole Derivatives

| Compound Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Curative, protective, and inactivation activities observed; some compounds more potent than Ningnanmycin. | nih.gov |

| 5-Isoxazol-5-yl-2'-deoxyuridines | Herpes Simplex Virus (HSV), Encephalomyocarditis virus (EMCV), Coxsackievirus B3 (Cox. B3) | Moderate antiviral activity against HSV and several RNA viruses. | nih.gov |

| Isoxazol-4-carboxa piperidyl derivatives | Influenza A | Identified as potential antiviral agents targeting the virus nucleoprotein. | rsc.org |

Anticonvulsant and Anti-epileptic Activities

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several isoxazole derivatives have been investigated for their potential as anticonvulsant agents. One notable class of compounds is the benzo[d]isoxazole derivatives, which have been designed and synthesized to act as anticonvulsants. These compounds are believed to exert their effects by selectively blocking voltage-gated sodium channels, particularly the NaV1.1 subtype. nih.govacs.orgacs.org

Another line of research has focused on enaminones derived from 3- and 5-aminoisoxazoles. Condensation of these isoxazole derivatives with cyclic 1,3-diketo esters has yielded a series of compounds with potent anti-maximal electroshock (MES) activity, a common screening model for anticonvulsants. researchgate.net For instance, an ethyl ester derivative in the 3-amino series was found to be orally active in rats with a significant protective index. researchgate.net These studies highlight the potential of the isoxazole scaffold in the development of novel anti-epileptic drugs. atiner.gr

Table 2: Anticonvulsant Activity of Selected Isoxazole Derivatives

| Compound Class | Proposed Mechanism of Action | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Benzo[d]isoxazole derivatives | Selective blocking of voltage-gated sodium channel NaV1.1 | Maximal Electroshock (MES)-induced seizures | High protection against seizures with a good protective index. | nih.govacs.orgacs.org |

| Enaminones from 3- and 5-aminoisoxazoles | Unknown | Maximal Electroshock (MES) | Potent anticonvulsant activity, with some derivatives showing high oral activity and a significant protective index. | researchgate.net |

Other Pharmacological Activities

Immunomodulatory Effects

The immune system's intricate balance is crucial for health, and its dysregulation can lead to various diseases. Isoxazole derivatives have emerged as promising regulators of immune function, with some exhibiting immunosuppressive properties and others acting as immunostimulants. nih.govbohrium.comnih.gov Derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid, which are structurally related to this compound, have been a particular focus of such research. nih.govmdpi.com

Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have shown that these compounds can inhibit the humoral immune response in vitro while stimulating the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo. nih.gov Furthermore, N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated immunosuppressive activity in both mouse and human experimental models. mdpi.com The diverse immunomodulatory effects of these isoxazole derivatives suggest their potential application in treating autoimmune disorders and other conditions requiring immune regulation. nih.gov

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Certain isoxazole derivatives have been shown to possess significant antioxidant activity. For example, a study on isoxazole-carboxamide derivatives revealed their potent scavenging activity against the DPPH free radical. nih.gov

In another study, isoxazole ring-containing chalcones and their corresponding dihydropyrazole derivatives were evaluated for their antioxidant properties. The chalcone (B49325) derivatives, in particular, exhibited superior antioxidant activity. mdpi.com The antioxidant potential of these compounds suggests their utility in combating conditions associated with oxidative stress. nih.govajrconline.orgresearchgate.netresearchgate.neticm.edu.pl

Table 3: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Isoxazole-carboxamide derivatives | DPPH free radical scavenging | Potent antioxidant activity, with some compounds showing higher potency than the standard, Trolox. | nih.gov |

| Isoxazole ring-containing chalcones | DPPH free radical scavenging | Superior antioxidant activity compared to their dihydropyrazole derivatives. | mdpi.com |

Antiparasitic Activity

Parasitic diseases remain a significant global health challenge. Researchers have explored isoxazole derivatives as potential antiparasitic agents. One study focused on the synthesis of isoxazole-triazole bis-heterocyclic compounds as analogues of natural lignans. These compounds were tested for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these derivatives displayed significant growth inhibitory effects on the amastigote form of the parasite, with one compound showing potency similar to the reference drug, benznidazole. nih.gov

Other research has also pointed to the antitrypanosomal activity of isoxazole analogues, with some compounds showing potent activity against Trypanosoma brucei. nih.gov These findings indicate that the isoxazole scaffold is a promising starting point for the development of new drugs to treat parasitic infections.

Anti-diabetic Activity

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. The search for new and effective anti-diabetic agents is a major focus of pharmaceutical research. Several classes of isoxazole derivatives have shown potential in this area. For instance, isoxazole-based flavonoid derivatives have been found to improve glucose uptake in insulin-resistant cells. researchgate.netnih.gov